丁香树脂五乙酸酯

描述

Syringin, also known as Eleutheroside B, Ilexanthin A, Ligustrin, Lilacin, Magnolenin, Methoxyconiferine, Sinapyl alcohol 4-O-glucoside, Siringin, Syringoside , is a natural bioactive glucoside isolated from the root of Acanthopanax senticosus (Rupr. Maxim.) Harms . It possesses significant anti-inflammatory activity .

Synthesis Analysis

The total synthesis of syringin has been accomplished from a common starting material, syringaldehyde, in 4–8 steps with an overall yield of 11.8–61.3% . Another study reported the total synthesis of syringin in 5 steps with an overall yield of 58% . The key to constructing syringin and its natural analogues is the palladium-catalyzed C(O)–C bond activation and subsequent cross-coupling reaction .

Chemical Reactions Analysis

Syringin is synthesized from the precursor phenylalanine by a series of reactions . The key to constructing syringin and its natural analogues is the palladium-catalyzed C(O)–C bond activation and subsequent cross-coupling reaction .

科学研究应用

抗乳腺癌活性

丁香树脂已被研究用于其潜在的抗癌特性,特别是针对乳腺癌。 研究表明,它可以通过PI3K-AKT和EGFR-RAS-RAF途径抑制乳腺癌细胞的增殖和迁移,并促进细胞凋亡 . 这些发现表明丁香树脂可能成为开发乳腺癌辅助治疗方法的宝贵化合物。

抗氧化特性

研究表明,丁香树脂具有显着的抗氧化活性。 在某些浓度下,它表现出比丁基羟基甲苯 (BHT) 更强的自由基清除能力 . 这种特性使丁香树脂成为一种有效的天然抗氧化剂,可用于食品保存和营养保健品等各种应用。

抗菌作用

丁香树脂的抗菌活性也已被评估。 研究发现,它对几种细菌菌株表现出明显的抑菌圈,包括单核细胞增生李斯特菌和大肠杆菌,表明其具有作为天然抗菌剂的潜力 .

肥胖治疗潜力

该化合物已被研究用于其对脂质代谢和脂肪细胞分化的影响。 丁香树脂可能减弱脂肪生成并促进脂质代谢,表明其具有作为治疗肥胖的治疗候选者的潜力 .

作用机制

Target of Action

Syringin pentaacetate, also known as Syringin acetate, has been found to interact with several targets. It primarily targets BID and MAP2K1, PIK3CA, HRAS, EGFR, Caspase3, and PTGS2 . These targets play crucial roles in various cellular processes, including cell viability, apoptosis, and proliferation .

Mode of Action

Syringin pentaacetate interacts with its targets to bring about changes in cellular processes. For instance, it enhances the expression of miR-124-3p and weakens BID expression . This modulation of gene expression can lead to changes in cell viability and apoptosis .

Biochemical Pathways

Syringin pentaacetate affects several biochemical pathways. It has been found to exert anti-breast cancer effects through the PI3K-AKT-PTGS2 and EGFR-RAS-RAF-MEK-ERK pathways . It also modulates the miR-124-3p/BID pathway, which is involved in neurotoxicity .

Pharmacokinetics

& Maxim.) Harms (ASH) by systematic solvent extraction and silica gel chromatography column .

Result of Action

The action of Syringin pentaacetate results in several molecular and cellular effects. It has been shown to inhibit the proliferation and migration of breast cancer cells and promote apoptosis . In the context of neurotoxicity, it protects against Aβ25–35-induced neurotoxicity .

Action Environment

The action, efficacy, and stability of Syringin pentaacetate can be influenced by various environmental factors. It’s worth noting that the compound is obtained from a plant source, suggesting that factors such as growth conditions of the plant could potentially influence the compound’s properties .

安全和危害

未来方向

生化分析

Biochemical Properties

Syringin Pentaacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes such as MAP2K1, PIK3CA, HRAS, EGFR, Caspase3, and PTGS2 . These interactions are crucial for its biochemical activities.

Cellular Effects

Syringin Pentaacetate has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the proliferation and migration of breast cancer cells and promote apoptosis .

Molecular Mechanism

The molecular mechanism of action of Syringin Pentaacetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level through the PI3K-AKT-PTGS2 and EGFR-RAS-RAF-MEK-ERK pathways .

Dosage Effects in Animal Models

The effects of Syringin Pentaacetate vary with different dosages in animal models

Metabolic Pathways

Syringin Pentaacetate is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been found to be involved in pathways such as phenylalanine, tyrosine and tryptophan biosynthesis, phenylalanine metabolism, arachidonic acid metabolism, glyoxylate and dicarboxylate metabolism .

属性

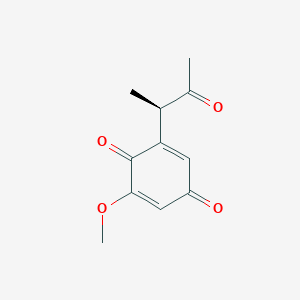

IUPAC Name |

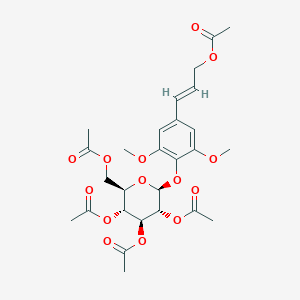

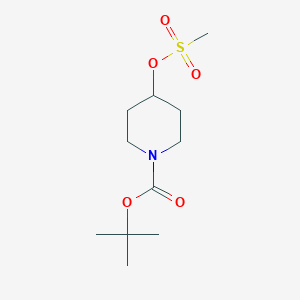

[(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O14/c1-14(28)35-10-8-9-19-11-20(33-6)23(21(12-19)34-7)41-27-26(39-18(5)32)25(38-17(4)31)24(37-16(3)30)22(40-27)13-36-15(2)29/h8-9,11-12,22,24-27H,10,13H2,1-7H3/b9-8+/t22-,24-,25+,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQKIMKYTIOSCP-WSUMOVQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC/C=C/C1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

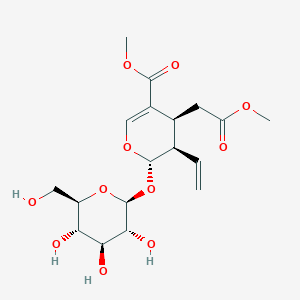

![4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione](/img/structure/B114608.png)

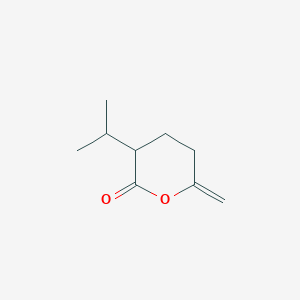

![2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B114623.png)